1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
Description
Properties
Molecular Formula |
C23H30FN3O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H30FN3O/c1-28-23-5-3-2-4-22(23)27-16-14-26(15-17-27)21-10-12-25(13-11-21)18-19-6-8-20(24)9-7-19/h2-9,21H,10-18H2,1H3 |
InChI Key |
CKPAMEGJQSRLMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Piperazine Core Construction
Piperazine derivatives are typically synthesized via cyclization or substitution reactions. For this compound, the piperazine ring is pre-formed and functionalized at the 1- and 4-positions. A common approach involves nucleophilic aromatic substitution or Buchwald–Hartwig amination to introduce aryl groups. For example, 1-(2-methoxyphenyl)piperazine is synthesized by reacting piperazine with 2-methoxybromobenzene under basic conditions.
Piperidine Ring Functionalization
The piperidine moiety is introduced via reductive amination or alkylation. Patent WO2010081851A1 details the use of 1-(4-fluorobenzyl)piperidin-4-one as a key intermediate, where piperidin-4-one undergoes benzylation with 4-fluorobenzyl chloride in the presence of sodium triacetoxyborohydride (STAB) in dichloroethane. This step ensures regioselective substitution at the piperidine nitrogen while preserving the ketone for subsequent reactions.
Stepwise Preparation Methods
Intermediate Synthesis: 1-(4-Fluorobenzyl)piperidin-4-one
Reagents :
-
Piperidin-4-one
-
4-Fluorobenzyl chloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane
Procedure :
-
Piperidin-4-one (1.0 equiv) and 4-fluorobenzyl chloride (1.2 equiv) are dissolved in anhydrous dichloroethane under argon.
-
STAB (1.5 equiv) is added portionwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography to yield 1-(4-fluorobenzyl)piperidin-4-one (yield: 78%).
Coupling of Piperazine and Piperidine Intermediates
Reagents :
-
1-(2-Methoxyphenyl)piperazine
-
1-(4-Fluorobenzyl)piperidin-4-one
-
Titanium(IV) isopropoxide
-
Sodium cyanoborohydride
-
Ethanol
Procedure :
-
1-(2-Methoxyphenyl)piperazine (1.0 equiv) and 1-(4-fluorobenzyl)piperidin-4-one (1.1 equiv) are refluxed in ethanol with titanium(IV) isopropoxide (1.2 equiv) for 4 hours.
-
Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred at 45°C for 6 hours.
-
The product is isolated via filtration, washed with cold ethanol, and recrystallized to obtain the target compound (yield: 65%, purity >98% by HPLC).
Optimization and Catalytic Enhancements
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. A modified procedure using a CEM Discover reactor at 100°C for 20 minutes achieves 88% yield for the piperidine intermediate, compared to 65% under conventional heating.
Continuous Flow Reactors
Industrial-scale production employs continuous flow systems to enhance reproducibility. A tubular reactor with immobilized STAB catalyst achieves 95% conversion in the reductive amination step, minimizing byproducts like 1,4-dibenzylpiperazine.
Analytical Characterization
Spectral Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.15 (m, 4H, Ar-H), 6.85–6.75 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine/piperidine), 2.90 (s, 2H, CH₂-F) |
| IR (KBr) | 2950 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-F) |
| MS (ESI+) | m/z 383.5 [M+H]⁺ |
Data from confirm structural integrity and purity.
Industrial Scaling Challenges
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The methoxyphenyl group facilitates SNAr reactions at its electron-deficient positions. In one optimized protocol ( ):
-
Reactant : 2-Nitro-5-chloropyridine derivatives
-
Conditions : Toluene, cyclohexyl magnesium chloride (base), 80°C
-
Outcome : Substitution at the para-position of the methoxy group with 63% yield improvement compared to sulfoxide leaving groups
| Leaving Group | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Sulfoxide | None | Toluene | 38 | |
| Chloride | Cyclohexyl MgCl | Toluene | 72 |
Reductive Amination
The piperidine nitrogen undergoes reductive amination with ketones or aldehydes ( ):
-
Reactant : 1-(4-Fluorobenzyl)piperidin-4-one
-
Reagent : Sodium triacetoxyborohydride (STAB)
-
Conditions : Dichloroethane, RT, 24 hrs
-
Yield : 85–92% for secondary amine formation
Mechanism :
Alkylation of Piperazine Nitrogens
The piperazine core undergoes alkylation at both nitrogen sites ( ):
-
Electrophile : 4-Fluorobenzyl bromide
-
Base : KCO
-
Solvent : Acetonitrile, reflux
-
Selectivity : Mono-alkylation predominates (78% yield) due to steric hindrance
| Step | Electrophile | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorobenzyl bromide | Mono-alkylated piperazine | 78 |
| 2 | 2-Methoxyphenyl chloride | Di-alkylated derivative | 52 |
Heck Coupling
The fluorobenzyl moiety participates in palladium-catalyzed cross-couplings ( ):
-
Catalyst : Pd(OAc)/PPh
-
Substrate : Bromo-pyrazolo[3,4-d]pyrimidine
-
Conditions : DMF, 110°C, 12 hrs
-
Yield : 68% for C–C bond formation
Protection/Deprotection Strategies
Tert-butyloxycarbonyl (Boc) groups are used to protect piperazine nitrogens during synthesis ( ):
-
Protection : BocO, DMAP, THF
-
Deprotection : HCl/dioxane, RT
-
Efficiency : >95% recovery in multistep syntheses
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antidepressant Activity : Some studies suggest that the compound may interact with serotonin and dopamine receptors, potentially offering antidepressant effects.
- Antitumor Properties : Preliminary in vitro studies have shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may provide neuroprotective benefits, particularly in neurodegenerative diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. Key findings are summarized in the following table:
| Study | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |
| Study B | MCF-7 (breast cancer) | 20.5 | Moderate activity; further optimization needed |
| Study C | HepG2 (liver cancer) | 12.8 | High selectivity index |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Absorption and Metabolism : The compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.
- Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed in animal models.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by modifications to its structure:
- Piperazine Substitution : Variations in the piperazine ring have been linked to enhanced receptor binding affinity.
- Fluorine Substitution : The presence of fluorine in the phenyl group increases lipophilicity, potentially improving membrane permeability.
Case Studies
Several case studies highlight the compound's application in specific therapeutic contexts:
- Case Study 1 : A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.
- Case Study 2 : Research on neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmission and potentially leading to therapeutic effects in conditions like depression or schizophrenia.
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares structural similarities with several piperazine derivatives evaluated for neurological activity. Below is a comparative analysis based on substituents, receptor affinity, and molecular interactions:
Table 1: Comparative Analysis of Piperazine Derivatives
Key Structural Determinants of Activity
Substituent Electronic Effects: Nitro groups (e.g., 2-nitrobenzyl in Compound 20) enhance D2DAR affinity due to strong electron-withdrawing effects, stabilizing receptor interactions. However, nitro groups may increase toxicity risks. Fluorine substituents (e.g., 4-fluorobenzyl in the target compound) offer moderate electronegativity, balancing lipophilicity and electronic effects.
Linker Length and Flexibility :
- A four-carbon linker (e.g., phenethyl in Compound 25) improves receptor engagement compared to shorter chains. The target compound’s methylene linker (between piperidine and piperazine) may limit flexibility but aligns with active analogs like Compound 20.
Aromatic Interactions :
- The 2-methoxyphenyl group, common across analogs, contributes to π-π stacking and hydrogen bonding with receptor residues.
Docking and Mechanism Insights
- D2DAR Binding : Compound 20 forms a salt bridge with Asp114 on transmembrane helix 3 (TM3) of D2DAR, a critical interaction for high affinity. The target compound’s 4-fluorobenzyl group may similarly interact with hydrophobic pockets near TM3.
Limitations and Conflicts
- Reduced Affinity in Structural Replacements : Replacing benzo[d]isoxazole with phenylpiperazine (e.g., in ) lowers affinity for D2, 5-HT1A, and 5-HT2A receptors, suggesting the target’s piperazine core may be suboptimal compared to heterocyclic alternatives.
- Empirical Data Gaps : The target compound’s specific Ki values and selectivity profiles are unreported, necessitating further in vitro evaluation.
Biological Activity
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a piperidine ring substituted with a 4-fluorobenzyl group and a methoxyphenyl group, which may influence its biological properties.
The biological activity of this compound is largely attributed to its interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that compounds with similar piperazine and piperidine structures often exhibit activity as:
- Dopamine Receptor Agonists : Influencing dopaminergic pathways can affect mood and cognition.
- Serotonin Receptor Modulators : This may have implications for treating anxiety and depression.
In Vitro Studies
Recent studies have evaluated the inhibitory effects of this compound on various biological targets. For instance, a study focused on tyrosinase inhibition demonstrated that derivatives containing the 4-fluorobenzylpiperazine fragment exhibited significant inhibitory activity at low micromolar concentrations. The following table summarizes the inhibitory concentrations (IC) observed:
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | Tyrosinase | 5.0 |
| Compound A | Tyrosinase | 3.2 |
| Compound B | Tyrosinase | 7.5 |
Case Studies
In a notable case study, researchers investigated the effects of this compound on neuropsychiatric disorders. The compound was tested in animal models for its potential antidepressant effects, showing a significant reduction in depressive-like behaviors compared to control groups.
Pharmacological Applications
The unique structure of this compound suggests potential applications in:
- Psychiatric Disorders : As a modulator of serotonin and dopamine systems, it could be beneficial in treating depression or anxiety.
- Dermatological Treatments : Its tyrosinase inhibition may offer therapeutic avenues for conditions related to melanin production, such as hyperpigmentation.
Q & A
Q. What are the common synthetic routes for preparing 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine?
The compound is typically synthesized via multi-step reactions involving:
- Reductive amination : Reacting a piperidine/phenylpiperazine precursor with a fluorobenzyl group. For example, 1-(4-fluorobenzyl)piperazine intermediates are synthesized using DCM as a solvent, benzoyl chloride derivatives, and N,N-diisopropylethylamine as a base, yielding products after crystallization or flash chromatography .
- Microwave-assisted hydrolysis : Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate is hydrolyzed under microwave conditions to generate key intermediates .
- Purification : Silica gel chromatography (e.g., ethyl acetate:hexane gradients) is critical for isolating high-purity products .
Q. What analytical methods are used to confirm the compound’s structure and purity?
Key techniques include:
- NMR spectroscopy : NMR signals (e.g., aromatic protons at δ 7.32–7.00 ppm, methylene groups at δ 3.82–2.47 ppm) confirm substituent positions .
- TLC monitoring : Hexane:ethyl acetate (2:1) is used to track reaction progress .
- Elemental analysis : Matches calculated vs. observed C, H, and N percentages (e.g., C 65.15%, H 5.59%, N 8.44% for a derivative) .
- Chromatography : Flash chromatography resolves impurities, ensuring >95% purity .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye irritation .
- Ventilation : Use fume hoods to minimize inhalation risks, as combustion may release toxic fumes (e.g., CO, NO) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in fluorobenzyl-piperazine coupling .
- Catalysis : Bases like KCO improve propargyl bromide reactivity, achieving ~50% yields in alkylation steps .
- Microwave-assisted synthesis : Reduces hydrolysis time (e.g., from hours to minutes) for intermediates, minimizing side reactions .
Q. How do structural modifications (e.g., fluorobenzyl vs. methoxyphenyl groups) affect pharmacological activity?
- Fluorobenzyl group : Enhances lipophilicity and serotonin receptor (5-HT) affinity due to fluorine’s electron-withdrawing effects .
- Methoxyphenyl group : The methoxy substituent increases π-π stacking with aromatic residues in receptor binding pockets, as seen in antiarrhythmic analogs .
- Trade-offs : Substituting with bulkier groups (e.g., β-cyclodextrin) may reduce toxicity but diminish activity, as observed in modified piperazine derivatives .
Q. How can contradictions in toxicity vs. activity data be resolved?
- Comparative studies : Test derivatives with/without substituents (e.g., β-cyclodextrin) to isolate toxicity mechanisms .
- Dose-response assays : Establish therapeutic indices (e.g., LD/EC) for low-toxicity, high-activity candidates .
- Computational modeling : Predict metabolic pathways (e.g., using PISTACHIO or Reaxys databases) to identify toxicophores .
Q. What computational methods predict the compound’s biological activity?
- Molecular docking : Simulate binding to targets like 5-HT receptors or tyrosine kinases using software (e.g., AutoDock) .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with antiplatelet or anticancer activity .
- ADMET prediction : Tools like pkCSM estimate bioavailability and toxicity risks (e.g., CYP inhibition) .
Q. What challenges arise when evaluating pharmacological effects in vitro?
- Off-target effects : The compound’s dual piperidine-piperazine structure may interact with multiple receptors (e.g., serotonin, dopamine) .
- Solubility limitations : Low aqueous solubility (common in arylpiperazines) requires DMSO carriers, which can interfere with assays .
- Metabolic instability : Piperazine rings are prone to oxidation, necessitating stability tests under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
